1H-NMR and 13C-NMR spectral data for 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene
1H-NMR and 13C-NMR spectral data for 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene. As a key intermediate in various synthetic pathways, definitive structural characterization is paramount for researchers, scientists, and drug development professionals. This document outlines the predicted spectral data based on established spectroscopic principles, provides detailed experimental protocols for data acquisition, and explains the underlying rationale for spectral interpretation.
The analysis herein is built upon foundational principles of NMR spectroscopy, where the chemical environment of each nucleus dictates its resonance frequency. The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl groups, combined with the influence of the chloromethyl substituent, create a distinct and predictable spectroscopic fingerprint for this molecule.[1][2]
Predicted ¹H-NMR Spectral Data
The ¹H-NMR spectrum of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is predicted to exhibit five distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The powerful electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.[3][4] Conversely, the electron-donating methyl groups will cause a slight shielding effect.
Table 1: Predicted ¹H-NMR Data for 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-6 (Aromatic) | ~ 8.05 | Singlet (s) | 1H | This proton is ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding and a downfield shift. |
| H-3 (Aromatic) | ~ 7.45 | Singlet (s) | 1H | This proton is ortho to the chloromethyl group and para to a methyl group, experiencing less deshielding compared to H-6. |
| -CH₂Cl (Benzylic) | ~ 4.70 | Singlet (s) | 2H | The electronegative chlorine atom deshields the benzylic protons, shifting them downfield relative to a standard methyl group. |
| Ar-CH₃ at C-4 | ~ 2.55 | Singlet (s) | 3H | This methyl group is para to the chloromethyl group and meta to the nitro group. |
| Ar-CH₃ at C-2 | ~ 2.40 | Singlet (s) | 3H | This methyl group is ortho to the chloromethyl group and meta to the nitro group. |
Predicted ¹³C-NMR Spectral Data
In the proton-decoupled ¹³C-NMR spectrum, eight distinct signals are anticipated, corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents. Carbons directly attached to electron-withdrawing groups (like the nitro group) are shifted significantly downfield.[1]
Table 2: Predicted ¹³C-NMR Data for 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-5 (ipso to NO₂) | ~ 148.5 | Directly attached to the electron-withdrawing nitro group, causing a strong downfield shift. |
| C-1 (ipso to CH₂Cl) | ~ 140.0 | A quaternary carbon attached to the chloromethyl group. |
| C-2 (ipso to CH₃) | ~ 138.5 | A quaternary carbon attached to a methyl group. |
| C-4 (ipso to CH₃) | ~ 135.0 | A quaternary carbon attached to a methyl group. |
| C-6 | ~ 133.0 | Aromatic CH carbon ortho to the nitro group. |
| C-3 | ~ 125.0 | Aromatic CH carbon ortho to the chloromethyl group. |
| -CH₂Cl | ~ 45.0 | The carbon of the chloromethyl group, shifted downfield by the electronegative chlorine. |
| Ar-CH₃ at C-4 | ~ 20.5 | Carbon of the methyl group at the C-4 position. |
| Ar-CH₃ at C-2 | ~ 19.0 | Carbon of the methyl group at the C-2 position. |
Structural and Signaling Pathway Diagram
For clarity in spectral assignment, the following diagram illustrates the molecular structure of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene with the IUPAC numbering scheme used for the predictions.
Caption: General experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed framework for the ¹H and ¹³C NMR analysis of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene. The predicted spectral data, grounded in the fundamental principles of substituent effects, serves as a reliable reference for spectral assignment. The comprehensive experimental protocol ensures the acquisition of high-quality, reproducible data, which is essential for the unambiguous structural verification required in research and development settings. For definitive confirmation of assignments, advanced 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) are recommended.
References
-
13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2021). Taylor & Francis Online. [Link]
-
A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009). Standard Reference Data, National Institute of Standards and Technology. [Link]
-
Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). Royal Society of Chemistry Publishing. [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry Publishing. [Link]
-
NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di-substituted benzenes. (n.d.). Sci-Hub. [Link]
-
Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. (n.d.). Analytical Chemistry. [Link]
-
NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. (2026). ResearchGate. [Link]
-
Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
13-C NMR Chemical Shift Table. (n.d.). University of Puget Sound. [Link]
-
1-Chloro-2,4-dimethyl-5-nitrobenzene. (n.d.). PubChem. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Common NMR Solvents - Reference Data. (n.d.). St. Norbert College. [Link]
-
1-(chloromethyl)-2,4-dimethyl-5-nitrobenzene. (n.d.). PubChemLite. [Link]
-
NMR SPECTRA OF CHAPTER 1. (n.d.). AIR Unimi. [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]
-
NMR solvent reference shift. (n.d.). University of Wisconsin-Madison. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. [Link]
-
Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (n.d.). PMC. [Link]
-
1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). (n.d.). ResearchGate. [Link]
-
Benzene, 1-(chloromethyl)-4-nitro-. (n.d.). NIST WebBook. [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025). ResearchGate. [Link]
